

# Brij 35 vs. Brij 58: A Comparative Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: PEG 23 lauryl ether

Cat. No.: B15546263

[Get Quote](#)

For researchers, scientists, and drug development professionals, selecting the appropriate non-ionic surfactant is a critical step that can significantly impact experimental outcomes. Brij 35 and Brij 58, two commonly used polyoxyethylene ether surfactants, are often considered for a variety of applications, from protein extraction to drug delivery systems. While structurally similar, their subtle differences in composition lead to distinct physicochemical properties and performance characteristics. This guide provides an objective comparison of Brij 35 and Brij 58, supported by experimental data, to aid in making an informed choice for your specific research needs.

## Chemical and Physical Properties: A Head-to-Head Comparison

Brij 35 and Brij 58 belong to the same family of non-ionic detergents, characterized by a hydrophilic polyoxyethylene head and a hydrophobic alkyl tail. The primary distinction lies in the length of their hydrophobic alkyl chains. Brij 35 possesses a lauryl (C12) chain, whereas Brij 58 has a cetyl (C16) chain. This difference in hydrophobicity influences their behavior in aqueous solutions.

Property	Brij 35	Brij 58
Full Chemical Name	Polyoxyethylene (23) lauryl ether	Polyoxyethylene (20) cetyl ether
Molecular Formula	$C_{12}H_{25}(OCH_2CH_2)_{23}OH$	$C_{16}H_{33}(OCH_2CH_2)_{20}OH$
Average Molecular Weight (g/mol)	~1199	~1124
Hydrophilic-Lipophilic Balance (HLB)	16.9[1][2][3][4]	15.7 - 16.9[5][6]
Critical Micelle Concentration (CMC)	~0.09 mM[1][2]	~0.007 - 0.077 mM[6]
Aggregation Number	~40[1][3][4]	~70
Cloud Point	>100°C	>100°C

## Performance in Key Applications

The choice between Brij 35 and Brij 58 often depends on the specific application and the desired outcome. Their differing hydrophobicities can lead to variations in solubilization efficiency, protein stability, and interaction with other molecules.

### Membrane Protein Solubilization

Both Brij 35 and Brij 58 are effective in solubilizing membrane proteins. However, their efficiency can vary depending on the specific protein. A study on the cell-free production of G-protein coupled receptors (GPCRs) found that both Brij 35 and Brij 58 yielded significantly more soluble receptor compared to other tested detergents. In this particular study, Brij 35 consistently resulted in slightly higher yields than Brij 58.[7] This suggests that for certain membrane proteins, the shorter alkyl chain of Brij 35 may be advantageous for optimal solubilization.

### Drug Delivery and Solubilization

In pharmaceutical applications, the ability of a surfactant to solubilize poorly water-soluble drugs is crucial. One study comparing the impact of various non-ionic surfactants on the

solubility of the drug meclizine found that Brij 58 was a more efficient solubilizer than Brij 35.[8] The longer hydrophobic chain of Brij 58 likely provides a more favorable environment for the encapsulation of the hydrophobic drug molecule within the micelle core.[8]

Another study investigating the role of Brij surfactants in overcoming multidrug resistance in cancer cells highlighted the importance of the ratio of hydrophilic to hydrophobic units. While both Brij 35 and Brij 58 have similar HLB values, the study noted that the composition of the hydrophobic tail can influence efficacy.[9]

## Micellar Liquid Chromatography

Both surfactants are utilized in micellar liquid chromatography (MLC), a technique that uses surfactant solutions as the mobile phase. Brij 35 has been noted for its ability to reduce the need for organic solvents in some applications, making it a "greener" alternative.[10][11] Studies have explored the use of Brij 35 in both isocratic and gradient elution modes for the separation of various compounds.[12][13] The choice between Brij 35 and Brij 58 in MLC would depend on the specific analytes and the desired separation characteristics.

## Experimental Protocols

Below are generalized protocols for common laboratory procedures where Brij 35 or Brij 58 can be used. Researchers should optimize the detergent concentration and other parameters for their specific experimental setup.

## Protein Extraction from Cultured Cells

This protocol outlines a general procedure for lysing cultured cells to extract total protein using a Brij-containing buffer.

Materials:

- Phosphate-buffered saline (PBS), ice-cold
- Lysis Buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% (v/v) Brij 35 or Brij 58, and protease inhibitor cocktail.
- Cell scraper

- Microcentrifuge tubes
- Microcentrifuge

Procedure:

- Aspirate the culture medium from the cells.
- Wash the cells once with ice-cold PBS.
- Aspirate the PBS and add ice-cold Lysis Buffer to the plate (e.g., 1 mL for a 10 cm dish).
- Incubate the plate on ice for 5-10 minutes.
- Scrape the adherent cells from the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
- Vortex the lysate for 15-20 seconds.
- Centrifuge the lysate at  $\sim 14,000 \times g$  for 15 minutes at 4°C to pellet the cell debris.
- Carefully transfer the supernatant (containing the soluble proteins) to a new, pre-chilled tube.
- Determine the protein concentration of the lysate using a suitable protein assay.

## Western Blotting

This protocol provides a general workflow for performing a Western blot, a technique used to detect specific proteins in a sample. Non-ionic detergents like Brij are often included in wash buffers to reduce non-specific antibody binding.

Materials:

- Protein lysate (prepared as above)
- SDS-PAGE gels
- Running buffer

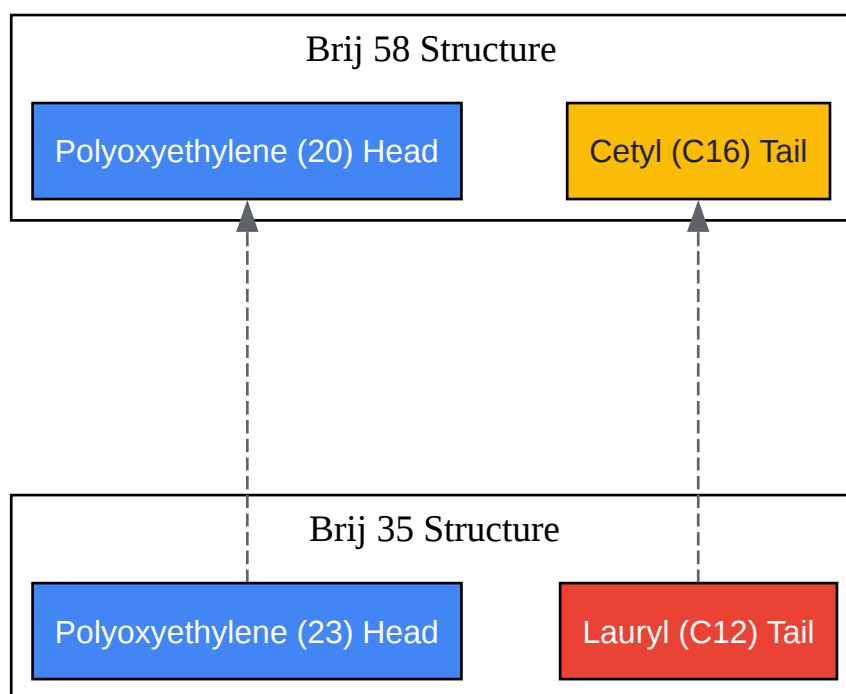
- Transfer buffer
- PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Wash buffer (TBST): Tris-buffered saline with 0.1% Tween-20 (can be substituted with 0.1% Brij 35 or Brij 58 for specific applications).
- Primary antibody
- Secondary antibody (HRP-conjugated)
- Chemiluminescent substrate

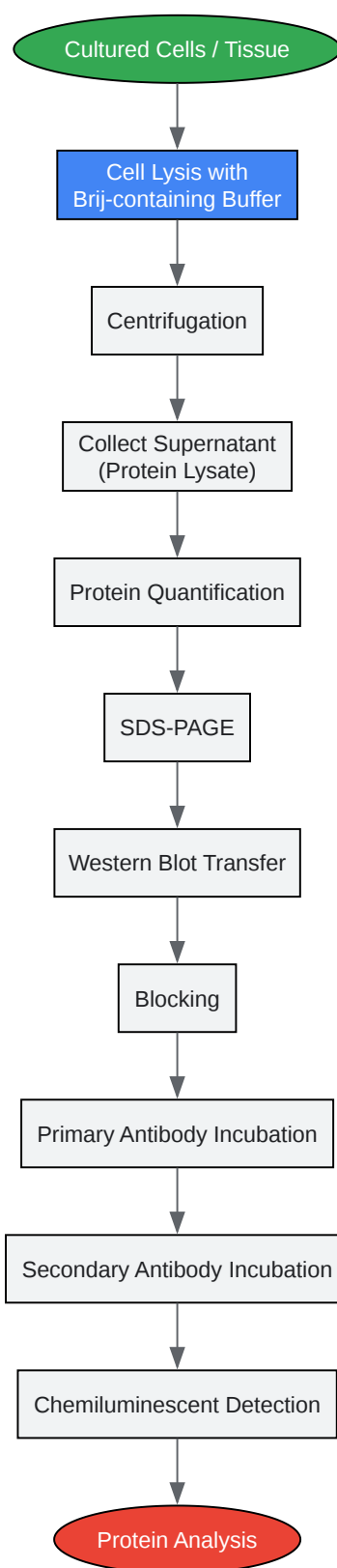
Procedure:

- SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
- Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
- Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.
- Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

## Visualizations

To further illustrate the key differences and applications, the following diagrams are provided.





[Click to download full resolution via product page](#)



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Brij-35 | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Brij® 35洗涤剂, 30%水溶液 Non-ionic detergent useful for the isolation of functional membrane complexes. Aggregation number: 40; HLB number: 16.9. Note: product liquifies upon warming to 50°C. | Sigma-Aldrich [sigmaaldrich.com]
- 5. cephamls.com [cephamls.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. A Robust and Rapid Method of Producing Soluble, Stable, and Functional G-Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of impact of the different hydrophilic carriers on the properties of piperazine-containing drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Key structure of Brij for overcoming multidrug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reversed-phase liquid chromatography with mixed micellar mobile phases of Brij-35 and sodium dodecyl sulphate: a method for the analysis of basic compounds - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Isocratic and gradient elution in micellar liquid chromatography with Brij-35 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Brij 35 vs. Brij 58: A Comparative Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15546263#what-is-the-difference-between-brij-35-and-brij-58]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)